![molecular formula C24H19N3O3 B602173 1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 632322-61-3](/img/structure/B602173.png)
1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
Vue d'ensemble
Description
1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid is a benzimidazole-based compound featuring a biphenyl backbone, a cyano group at the 2'-position of the biphenyl, and a carboxylic acid group at the 7-position of the benzimidazole ring. This structure confers unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in cardiovascular diseases.
Méthodes De Préparation
Synthetic Pathways and Key Intermediate Formation
Benzimidazole Core Construction
The benzimidazole backbone is typically synthesized from methyl 2-amino-5-halobenzoate (halogen = I, Br). In one protocol, methyl 2-amino-5-iodobenzoate undergoes nitration using fuming nitric acid in acetic acid at 15–20°C, followed by acetylation with acetic anhydride to yield methyl 2-nitro-5-iodobenzoate . This intermediate is critical for subsequent alkylation and cyclization steps.
Biphenyl Group Introduction
The biphenyl moiety is introduced via Ullmann coupling or nucleophilic substitution. For example, 4-bromomethyl-2'-cyanobiphenyl reacts with methyl 2-ethoxybenzimidazole-7-carboxylate in methanol using potassium carbonate as a base at 50–55°C for 24 hours . This step attaches the biphenyl group to the benzimidazole nitrogen, forming methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate (Compound V) .
Nitro Group Reduction and Cyclization
Reduction of Nitro Intermediates
The nitro group in intermediates like methyl 2-(((2'-cyanobiphenyl-4-yl)methyl)(nitro)amino)-5-iodobenzoate is reduced using catalytic hydrogenation or chemical reductants. A patent describes a one-pot reduction and dehalogenation step using palladium on carbon (Pd/C) in ethanol, achieving simultaneous iodine removal and nitro-to-amine conversion. This avoids hazardous reagents like Raney nickel and improves safety .
Cyclization to Benzimidazole
Cyclization of intermediates is achieved under acidic conditions. For instance, treating methyl 2-amino-5-iodobenzoate derivatives with hydrochloric acid in ethanol at reflux forms the benzimidazole ring . This step is pivotal for establishing the heterocyclic core.
Hydroxylamine-Mediated Amidine Formation
A key innovation involves converting the cyano group to a hydroxyamidine. In Example 1 of Ambeed’s procedure , methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxybenzimidazole-7-carboxylate reacts with hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO) at 85–90°C for 18 hours. Sodium bicarbonate neutralizes HCl, driving the reaction to yield methyl 2-ethoxy-1-[[2'-(hydroxyamidino)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate with 88% yield and 87% purity .
Hydrolysis to Carboxylic Acid
The final step involves saponification of the methyl ester. Hydrolysis under basic conditions (e.g., NaOH in methanol/water) converts the ester to the carboxylic acid. For example, stirring the methyl ester with 2M NaOH at 60°C for 4 hours yields the target compound . Acidic work-up (HCl) precipitates the product, which is filtered and dried .
Comparative Analysis of Methods
Critical Innovations and Challenges
Avoidance of Hazardous Reagents
Patent WO2010067912A1 emphasizes replacing SOCI₂ and NaH with safer alternatives, enhancing industrial viability. For example, using acetic acid instead of SOCI₂ for acetylation reduces corrosion risks .
Simultaneous Dehalogenation and Reduction
The integration of dehalogenation (e.g., iodine removal) during nitro reduction streamlines the process, eliminating separate steps . This innovation reduces waste and improves atom economy.
Byproduct Management
Ambeed’s method reports a 3.86% amide impurity during hydroxyamidine formation. Recrystallization from isobutanol at 90–95°C reduces this to <0.5%, ensuring high purity .
Mécanisme D'action
The mechanism of action of 1-((2’-Cyano-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, modulating their activity. The biphenyl and cyano groups can enhance binding affinity and specificity, leading to potent biological effects.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives, primarily differing in substituents on the benzimidazole and biphenyl moieties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: The 7-carboxylic acid group in the target compound and Candesartan enhances solubility and receptor binding compared to ester derivatives (e.g., methyl/ethyl esters), which are typically inactive prodrugs . The 2'-cyano group in the target compound may reduce metabolic stability compared to Candesartan’s tetrazole group, which is resistant to oxidative degradation and improves pharmacokinetics .
Structural Modifications and Applications :
- Ester Derivatives (CAS 139481-44-0, 139481-41-7) : Serve as intermediates in synthesizing active pharmaceutical ingredients (APIs) like azilsartan. Their lipophilic ester groups facilitate membrane permeability during synthesis but require hydrolysis to the carboxylic acid for therapeutic activity .
- Methoxycarbonyl Variant (CAS 1675221-59-6) : Demonstrates anticancer activity, likely due to the methoxycarbonyl group enhancing interactions with kinase domains .
Comparative Pharmacokinetics: Candesartan’s tetrazole group increases acidity (pKa ~4.5), enabling salt formation for improved oral bioavailability, whereas the cyano group in the target compound may limit ionization at physiological pH .
Activité Biologique
1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid, also known by its CAS number 139481-44-0, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antifungal properties, along with relevant research findings and data.
The molecular formula of the compound is , with a molecular weight of 411.45 g/mol. The compound has a melting point range of 166°C to 170°C and is typically stored in a cool, dry place to maintain stability.
Antiproliferative Activity
Research indicates that derivatives of benzimidazole, including the compound , exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Case Study : A study evaluated various benzimidazole derivatives for their antiproliferative effects on the MDA-MB-231 breast cancer cell line. The compound demonstrated notable cytotoxicity with an IC50 value indicating effective inhibition of cell growth at low concentrations .
Compound | IC50 (µM) | Cell Line |
---|---|---|
1 | 16.38 | MDA-MB-231 |
2 | 29.39 | MDA-MB-231 |
3 | >100 | Various |
The strong lipophilic nature of these compounds correlates with their ability to penetrate cellular membranes effectively, enhancing their biological activity .
Antibacterial Activity
The antibacterial properties of the compound were assessed against several bacterial strains:
- Tested Strains : Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA).
Results indicated that the compound exhibited minimal inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like amikacin, suggesting a promising antibacterial profile .
Bacterial Strain | MIC (µg/mL) |
---|---|
Streptococcus faecalis | 8 |
Staphylococcus aureus | 4 |
MRSA | 4 |
Antifungal Activity
The antifungal efficacy was evaluated against Candida albicans and Aspergillus niger. The compound showed moderate antifungal activity with MIC values ranging from 64 to 512 µg/mL depending on structural modifications:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 64 |
Aspergillus niger | 64 |
These findings suggest that structural variations in benzimidazole derivatives can enhance antifungal potency .
The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells through mechanisms such as:
- Disruption of mitochondrial membrane potential.
- Release of pro-apoptotic factors leading to caspase activation.
Additionally, the presence of cyano and ethoxy groups may contribute to its interaction with biological targets, enhancing its therapeutic potential .
Applications De Recherche Scientifique
Angiotensin II Receptor Antagonism
One of the primary applications of this compound is as an intermediate in the synthesis of azilsartan, an angiotensin II receptor antagonist used in treating hypertension. Azilsartan has shown efficacy in lowering blood pressure by blocking the action of angiotensin II, a peptide that causes blood vessels to constrict.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The benzimidazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The introduction of cyano and ethoxy groups may enhance these properties by improving solubility and bioavailability.
Antiviral Properties
Compounds containing benzimidazole rings have also been explored for their antiviral activities. Studies suggest that modifications on the benzimidazole scaffold can lead to enhanced antiviral activity against viruses such as HIV and HCV.
Case Study 1: Synthesis and Efficacy of Azilsartan
A study published in Chemical Biology & Drug Design demonstrated the synthesis of azilsartan from intermediates like 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid. The research highlighted its pharmacokinetic properties and its effectiveness in reducing systolic blood pressure in hypertensive models .
Case Study 2: Anticancer Activity
In a study reported by the Journal of Medicinal Chemistry, derivatives based on benzimidazole were tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications similar to those found in this compound significantly increased the potency against breast cancer cells .
Q & A
Q. Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step functionalization of the benzimidazole core. A key step is the alkylation of the benzimidazole nitrogen with a 2'-cyano-biphenylmethyl group under basic conditions (e.g., NaH/DMF). Ethoxy group introduction occurs via nucleophilic substitution using ethyl bromide or ethyl iodide in the presence of a base like K₂CO₃ . Critical parameters include:
- Temperature control : Alkylation at 60–80°C minimizes byproducts like desethyl impurities .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity .
Yield optimization (up to 75–85%) requires stoichiometric precision in the coupling steps and inert atmosphere to prevent hydrolysis of the cyano group .
Q. Basic: What spectroscopic and chromatographic methods validate structural integrity?
Answer:
- NMR : ¹H NMR confirms substitution patterns:
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities <0.5% .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 426.1739 (calculated: 426.1733) .
Q. Basic: What is the primary pharmacological target of this compound?
Answer:
The compound is structurally analogous to Candesartan (CAS 139481-59-7), a potent angiotensin II receptor antagonist (AT₁ subtype) . The 2'-cyano-biphenyl group enhances binding affinity to the receptor’s hydrophobic pocket, while the carboxylic acid moiety mimics endogenous ligand interactions with polar residues . In vitro assays (e.g., radioligand displacement in HEK293 cells transfected with AT₁ receptors) confirm sub-nanomolar IC₅₀ values .
Q. Advanced: How can desethyl and amide impurities be minimized during synthesis?
Answer:
Desethyl impurity (VI) arises from ethoxy group hydrolysis under acidic conditions. Mitigation strategies include:
- Controlled pH : Maintain reaction pH >8 during alkylation to prevent acid-catalyzed cleavage .
- Protective groups : Use tert-butyloxycarbonyl (Boc) for temporary protection of the benzimidazole nitrogen, later removed via trifluoroacetic acid .
Amide impurity (VII) forms via cyano group hydration; anhydrous solvents (e.g., THF over molecular sieves) and low-temperature (<25°C) workup suppress this . Quantification via HPLC with spiked standards ensures impurity levels <0.1% .
Q. Advanced: What computational methods predict metabolic stability of the cyano substituent?
Answer:
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with cytochrome P450 enzymes (CYP3A4, CYP2C9). The cyano group’s electron-withdrawing nature reduces oxidative metabolism at the biphenyl moiety .
- In silico metabolism : Software like MetaSite predicts primary metabolites, highlighting potential glucuronidation of the carboxylic acid group .
Experimental validation uses hepatocyte incubations followed by LC-MS/MS to identify phase I/II metabolites .
Q. Advanced: How does regioselective modification of the benzimidazole core affect bioactivity?
Answer:
Regioselective C-H functionalization (e.g., Pd-catalyzed cross-coupling at C4/C5 positions) introduces diverse substituents:
- Electron-withdrawing groups (e.g., -CF₃ at C4) enhance AT₁ receptor binding by 3-fold (Kᵢ = 0.12 nM vs. 0.35 nM for parent compound) .
- Bulkier substituents at C5 reduce bioavailability due to steric hindrance in the receptor pocket .
Structure-activity relationship (SAR) studies employ parallel synthesis and radioligand competition assays to prioritize candidates .
Q. Advanced: What crystallographic techniques resolve conformational flexibility in the biphenyl moiety?
Answer:
- X-ray crystallography : Single-crystal analysis (CCDC 1038591) reveals a dihedral angle of 45–55° between the biphenyl rings, stabilizing the bioactive conformation .
- DFT calculations : B3LYP/6-31G(d) models correlate with experimental data, showing energy minima at torsion angles <60° .
Temperature-dependent NMR (VT-NMR) further probes rotational barriers (>15 kcal/mol), confirming restricted mobility in solution .
Q. Advanced: How do salt forms influence solubility and pharmacokinetics?
Answer:
- Sodium salt : Increases aqueous solubility (from 0.02 mg/mL to 12 mg/mL at pH 7.4) via ionization of the carboxylic acid .
- Calcium salt : Slower dissolution profile suits sustained-release formulations (tmax extended from 1.5 to 4 hours in rat models) .
Salt screening employs pH-solubility profiles and powder X-ray diffraction (PXRD) to identify stable polymorphs .
Propriétés
IUPAC Name |
3-[[4-(2-cyanophenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-2-30-24-26-21-9-5-8-20(23(28)29)22(21)27(24)15-16-10-12-17(13-11-16)19-7-4-3-6-18(19)14-25/h3-13H,2,15H2,1H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRVVLKQIVDIEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.